5-(2,4-Dimethoxyphenyl)oxazolidin-2-one
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Overview
Description
5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The presence of the oxazolidinone ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as phosgene or triphosgene, to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to bacterial cell death . The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-7-3-4-8(9(5-7)15-2)10-6-12-11(13)16-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
BKEIEZYXURSPLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CNC(=O)O2)OC |
Origin of Product |
United States |
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